5-10x Superior Inotropic Potency of [4,5-c] Isomer over [4,5-b] Isomer (Sulmazole)
The 2-phenylimidazo[4,5-c]pyridine core demonstrates a 5- to 10-fold increase in inotropic potency relative to the analogous 2-phenylimidazo[4,5-b]pyridine isomer, exemplified by the known cardiotonic drug sulmazole [1]. This head-to-head comparison of scaffold activity was established during a broad structure-activity relationship (SAR) investigation of arylimidazopyridine cardiotonics [1].
| Evidence Dimension | Inotropic potency (relative activity) |
|---|---|
| Target Compound Data | 2-Phenylimidazo[4,5-c]pyridine scaffold: baseline potency reference |
| Comparator Or Baseline | 2-Phenylimidazo[4,5-b]pyridine scaffold (e.g., sulmazole): 5- to 10-fold less potent |
| Quantified Difference | 5- to 10-fold higher potency for the [4,5-c] isomer |
| Conditions | In vitro inotropic activity assays; SAR study comparing multiple arylimidazopyridine derivatives |
Why This Matters
This 5-10x potency differential directly impacts the required dose and potential therapeutic window in cardiotonic drug development, making the [4,5-c] scaffold a critical starting point for programs seeking to maximize efficacy.
- [1] Robertson DW, Beedle EE, Krushinski JH, Pollock GD, Wilson H, Wyss VL, Hayes JS. Structure-activity relationships of arylimidazopyridine cardiotonics: discovery and inotropic activity of 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine. J Med Chem. 1985;28(6):717-722. View Source
